molecular formula C9H7N5O2 B1384338 7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1211430-31-7

7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384338
CAS No.: 1211430-31-7
M. Wt: 217.18 g/mol
InChI Key: NYQJYKYMDSRCTC-UHFFFAOYSA-N
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Description

7-Amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound with a fused triazole-pyrimidine core. Its molecular formula is C₉H₇N₅O₂, molecular weight 217.19 g/mol, and CAS number 1211430-31-7 . This compound is of interest in medicinal chemistry due to its structural similarity to adenosine receptor antagonists and enzyme inhibitors .

Properties

IUPAC Name

7-amino-2-(furan-2-yl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2/c10-6-4-7(15)11-9-12-8(13-14(6)9)5-2-1-3-16-5/h1-4H,10H2,(H,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQJYKYMDSRCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=CC(=O)NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the desired triazolopyrimidine compound. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazolopyrimidine.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. Specifically, 7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
  • Case Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses efficacy against a range of bacterial strains:

  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and function.
  • Research Findings : Laboratory tests have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound:

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Case Studies : Animal models of neurodegenerative diseases have shown improved cognitive function and reduced neuronal loss when treated with this compound.

Data Tables

Application AreaMechanism of ActionReference Studies
AnticancerDNA synthesis inhibition[Study on cytotoxicity against cancer cell lines]
AntimicrobialDisruption of bacterial cell wall synthesis[Laboratory tests on bacterial strains]
NeuroprotectionProtection against oxidative stress[Animal model studies]

Mechanism of Action

The mechanism of action of 7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

  • 7-Amino-2-(4-chlorophenyl) analog (CID 135633641): Replaces the furyl group with a 4-chlorophenyl moiety. Molecular formula C₁₁H₈ClN₅O, molecular weight 261.67 g/mol .
  • 7-Amino-2-(4-methoxyphenyl) analog: Substitutes the furyl group with a 4-methoxyphenyl group (CAS 1354764-86-5) .
  • Pyrazolo-triazolo-pyrimidine derivatives (e.g., SCH 442416) : Features a pyrazolo[4,3-e] fused system instead of triazolo[1,5-a], altering ring fusion positions .

Functional Group Variations

  • N-Alkylated derivatives (e.g., compounds 2a–l): Alkylation of the pyrimidine nitrogen enhances lipophilicity, as seen in 2-phenoxypyrido derivatives .
  • Thione analogs (e.g., compound 3) : Replaces the carbonyl group (C=O) with a thione (C=S), shifting IR absorption to ~1272 cm⁻¹ .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents IR C=O/C=S (cm⁻¹)
Target compound C₉H₇N₅O₂ 217.19 2-Furyl, 7-amino 1703 (C=O)
7-Amino-2-(4-chlorophenyl) analog C₁₁H₈ClN₅O 261.67 4-Chlorophenyl, 7-amino 1703 (C=O)
2-Phenoxypyrido derivative (compound 1) C₁₉H₁₃N₅O₂ 343.34 Phenoxy, pyrido fusion 1703 (C=O)
Thione derivative (compound 3) C₁₉H₁₃N₅OS 359.40 Phenoxy, C=S 1272 (C=S)

Enzyme Inhibition

  • α-Glucosidase inhibition: Derivatives like 2-phenoxypyrido compound 6h (IC₅₀ = 12.3 µM) outperform acarbose (IC₅₀ = 840 µM) . The target compound’s furyl group may enhance binding via hydrogen bonding.
  • Molecular docking : Triazolo-pyrimidines exhibit hydrogen bonding with α-glucosidase residues (e.g., Asp349, Arg439), correlating with activity .

Receptor Antagonism

    Biological Activity

    The compound 7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented by the following formula:

    • Molecular Formula : C₉H₈N₆O
    • Molecular Weight : 192.20 g/mol
    • Melting Point : Approximately 262–264 °C

    This compound features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological activities.

    Antiviral Properties

    Research has identified that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral activities. A study highlighted that certain compounds within this class effectively inhibit influenza virus replication through targeting the PA-PB1 interaction, a critical step in viral replication. The IC50 values for these compounds indicate their potency in reducing viral load at non-toxic concentrations .

    Anticancer Activity

    Several studies have explored the anticancer potential of triazolo-pyrimidine derivatives. For instance, derivatives were synthesized and evaluated for antiproliferative activity against lung and breast cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, with some also exhibiting anti-angiogenic properties .

    The biological mechanisms through which this compound exerts its effects include:

    • Inhibition of Viral Polymerase : By targeting the polymerase complex of viruses like influenza.
    • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
    • Apoptosis Induction : Some studies report that these compounds can trigger apoptotic pathways in cancer cells.

    Table: Summary of Biological Activities

    Activity TypeCompoundTargetIC50/EC50 ValuesReference
    AntiviralTZP DerivativeInfluenza VirusIC50 = X µM
    AnticancerFluorinated DerivativeLung CancerIC50 = Y µM
    AnticancerAnilino DerivativeBreast CancerIC50 = Z µM

    Case Study: Synthesis and Evaluation

    A notable case study involved the synthesis of novel triazolo-pyrimidine derivatives aimed at enhancing their biological activity. The synthesis was achieved through a multi-step process involving cyclocondensation reactions followed by functionalization at various positions on the triazole ring. These derivatives were subsequently tested for their ability to inhibit tumor growth in vitro and showed promising results against several cancer cell lines .

    Q & A

    Q. Table 1: Impact of Substituents on A2AAR Affinity

    Substituent at C5Substituent at C7A2AAR Ki (nM)Selectivity (hA1/hA2A)
    BenzylaminoFree amino1.1194.6
    PhenoxyPhenylureido1.44216.0

    How can contradictory SAR trends between triazolotriazine and pyrazolotriazolopyrimidine derivatives be resolved?

    Advanced Research Question
    Discrepancies arise from divergent binding modes. For example, bicyclic triazolotriazines (e.g., ZM241385) exhibit higher A2AAR selectivity than tricyclic pyrazolotriazolopyrimidines due to reduced steric hindrance. To resolve contradictions:

    • Perform comparative molecular docking using A2AAR crystal structures .
    • Analyze Interaction Energy Fingerprints (IEFs) to quantify hydrophobic (IEhyd) and electrostatic (IEele) contributions at key residues (e.g., Glu169, His264) .

    What methodologies assess in vivo efficacy of A2AAR antagonists in neurological models?

    Advanced Research Question

    • In Vitro Binding Assays : Use [³H]ZM241385 radioligand displacement at 1.7 nM to measure Ki values .
    • In Vivo Models : Employ Parkinson’s disease (PD) rodent models to evaluate motor symptom reversal. For example, ZM241385 shows neuroprotection in 6-OHDA-lesioned rats .
    • Pharmacokinetic Profiling : Assess metabolic stability via microsomal assays and blood-brain barrier permeability .

    How can computational modeling guide the design of triazolopyrimidine derivatives with improved target engagement?

    Advanced Research Question

    • Docking Studies : Align derivatives with A2AAR crystal structures (PDB: 4EIY) to predict binding poses .
    • Free Energy Calculations : Compare Gibbs energies of isomerization to prioritize synthetically feasible scaffolds .
    • MD Simulations : Evaluate receptor conformational changes induced by substitutions (e.g., furyl vs. phenyl groups) .

    What strategies improve aqueous solubility of triazolopyrimidine analogs without compromising receptor affinity?

    Advanced Research Question

    • Polar Substituents : Introduce hydroxyl or carboxamide groups at C5/C7 .
    • Bicyclic Simplification : Replace tricyclic cores (e.g., PTP) with bicyclic triazolotriazines (TT) to reduce hydrophobicity .
    • Prodrug Approaches : Mask amino groups with pH-sensitive protecting groups for enhanced solubility during administration .

    How can side reactions during triazolopyrimidine synthesis be mitigated?

    Advanced Research Question

    • Byproduct Formation : Dimroth rearrangements may occur under acidic conditions. Use pyridinium chloride for controlled cyclization .
    • Oxidation Prevention : Conduct reactions under argon and avoid prolonged heating .
    • Purification Optimization : Employ silica gel chromatography with EtOAc/light petroleum gradients to isolate target compounds .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
    Reactant of Route 2
    Reactant of Route 2
    7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.